tert-Butyl 6-isopropylnicotinate

Description

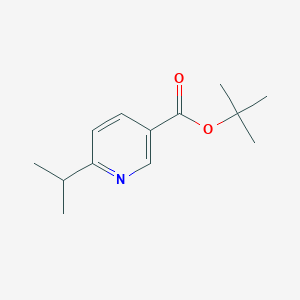

tert-Butyl 6-isopropylnicotinate is a nicotinic acid derivative featuring a tert-butyl ester group at the carboxylate position and an isopropyl substituent at the 6-position of the pyridine ring. This compound is of interest in pharmaceutical and synthetic chemistry due to the steric and electronic effects imparted by its substituents. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.29 g/mol (estimated). While specific data on this compound are sparse in the provided evidence, analogous tert-butyl esters (e.g., tert-Butyl 6-hydroxyindoline-1-carboxylate ) suggest shared synthetic strategies, such as the use of tert-butyl protecting groups to improve reaction yields or solubility.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

tert-butyl 6-propan-2-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C13H19NO2/c1-9(2)11-7-6-10(8-14-11)12(15)16-13(3,4)5/h6-9H,1-5H3 |

InChI Key |

PEIPYVTXHOCKCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-isopropylnicotinate typically involves the esterification of nicotinic acid with tert-butyl alcohol and isopropyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, typically at room temperature, to form the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Esterification and Transesterification Reactions

The compound undergoes ester exchange reactions under catalytic conditions. For example, Zn(OAc)₂ (10 mol %) facilitates alcoholysis with primary alcohols (e.g., MeOH, iPrOH) at 40–60°C, yielding substituted nicotinates and carboxylic acid derivatives . Key data include:

| Catalyst | Temperature (°C) | Alcohol | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| Zn(OAc)₂ | 40 | iPrOH | 100 | 96 |

| Zn(OAc)₂ | 60 | MeOH | 100 | 87 |

| Co(OAc)₂ | 140 | iPrOH | 96 | 89 |

This reaction proceeds via Zn-coordinated bidentate chelation, where the ester’s carbonyl oxygen and pyridine nitrogen stabilize intermediates .

Directed C–H Functionalization

tert-Butyl 6-isopropylnicotinate acts as a directing group (DG) in Pd- and Zn-catalyzed reactions:

-

Pd-Catalyzed Amidation : Reacts with primary amides (e.g., benzamide) using Pd G3 precatalyst and Cs₂CO₃ in 2-MeTHF at 40°C, achieving 97% yield .

-

Zn-Catalyzed Cleavage : Undergoes DG-assisted alcoholysis with low energy barriers (ΔG‡ = 3.6–13.4 kcal/mol), enabling selective amide-to-ester transformations .

Mechanistic studies reveal hydrogen bonding between the amide proton and the ester group, stabilizing transition states (Fig. 1) .

Substitution Reactions

The pyridine ring participates in regioselective alkylation and halogenation:

-

BF₃-Mediated Alkylation : Reacts with methyl iodide in the presence of B₃H₇⁻K⁺ complexes, forming 4-ethyl, 4-isopropyl, or 4-tert-butyl derivatives (72% recovery) .

-

Bromination : N-Bromosuccinimide (NBS) with benzoyl peroxide selectively introduces bromine at the methyl group, forming tert-butyl 6-(bromomethyl)nicotinate.

DFT calculations indicate a two-step mechanism:

Hydrolysis and Decarboxylation

Under acidic or basic conditions:

-

Ester Hydrolysis : Concentrated HCl or NaOH cleaves the tert-butyl ester to 6-isopropylnicotinic acid.

-

Thermal Decarboxylation : Heating above 150°C releases CO₂, yielding 6-isopropylpyridine derivatives.

Comparative Reactivity

This compound shows distinct behavior compared to analogs:

| Property | 6-Isopropylnicotinate | 2-Isopropylnicotinate |

|---|---|---|

| DG Efficiency | Moderate | High |

| Alkylation Site | C4 (pyridine) | C2 (pyridine) |

| Solvolysis Rate | Slower (steric hindrance) | Faster |

Scientific Research Applications

tert-Butyl 6-isopropylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-isopropylnicotinate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as calmodulin and methionine aminopeptidase 2, which play crucial roles in cellular processes . The compound’s effects are mediated through its ability to form stable complexes with these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 6-isopropylnicotinate with analogous nicotinate esters and tert-butyl derivatives, emphasizing structural, synthetic, and functional differences.

Table 1: Structural and Functional Comparison

Key Findings:

Steric Effects : The isopropyl group in this compound introduces greater steric hindrance compared to methyl or hydrogen substituents (e.g., methyl 6-isopropylnicotinate). This may reduce enzymatic degradation or alter reactivity in coupling reactions .

Ester Stability : tert-Butyl esters generally exhibit higher hydrolytic stability than methyl or ethyl esters, as seen in tert-Butyl 6-hydroxyindoline-1-carboxylate, which requires strong acidic/basic conditions for deprotection .

Lipophilicity : The logP value of this compound is estimated to be ~2.5–3.0 , higher than methyl 6-isopropylnicotinate (logP ~1.8), aligning with trends observed in other tert-butyl derivatives .

Functional Comparisons:

- Bioavailability : The tert-butyl group in nicotinate esters may enhance membrane permeability compared to polar esters (e.g., ethyl or glyceryl).

- Thermal Stability : tert-Butyl derivatives decompose at higher temperatures (>200°C) than methyl analogs, as inferred from tert-Butyl 6-hydroxyindoline-1-carboxylate’s handling protocols .

Research Implications and Gaps

While the provided evidence lacks direct data on this compound, methodologies from analogous compounds (e.g., similarity scoring in ) highlight the importance of substituent-driven design. Future studies should prioritize:

- Experimental determination of physicochemical properties (e.g., solubility, logP).

- Comparative bioactivity assays against other nicotinate esters.

- Exploration of its role in catalysis or medicinal chemistry, leveraging the tert-butyl group’s stabilizing effects.

Biological Activity

tert-Butyl 6-isopropylnicotinate is a derivative of nicotinic acid, characterized by the presence of a tert-butyl and isopropyl group at the 6-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity involves examining its effects on cellular processes, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring, which is known for its role in various biological systems, particularly in neurotransmission and enzyme activity.

Research indicates that this compound may influence several cellular processes, including:

- Cell Signaling : The compound appears to modulate signaling pathways that are crucial for cell survival and proliferation.

- Gene Expression : It has been observed to affect the expression levels of specific genes involved in metabolic processes.

- Cellular Metabolism : The compound can alter metabolic pathways, potentially leading to enhanced energy production or altered metabolic states in cells .

Pharmacological Applications

The biological activity of this compound suggests various pharmacological applications:

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity : There is evidence suggesting that it may act as an antioxidant, protecting cells from oxidative stress .

- Neuroprotective Effects : Its ability to penetrate the blood-brain barrier raises interest in its potential use for neurodegenerative conditions .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain enzymes involved in inflammatory responses. For instance, assays showed a significant reduction in the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation .

- Animal Models : In animal studies, administration of this compound resulted in reduced markers of inflammation in models of arthritis. This suggests potential therapeutic benefits for inflammatory diseases .

Comparative Analysis

A comparative analysis with other nicotinic acid derivatives indicates that this compound exhibits superior biological activity in certain assays. The following table summarizes key findings:

| Compound | Anti-inflammatory Activity | Antioxidant Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | High | Moderate | High |

| Ethyl 6-(tert-butyl)nicotinate | Moderate | Low | Moderate |

| Isopropyl nicotinate | Low | Moderate | Low |

Q & A

Q. What computational tools predict the pharmacokinetic properties of derivatives based on this compound?

- Methodological Answer : ADMET prediction software (e.g., SwissADME, pkCSM) analyzes logP, solubility, and CYP450 inhibition. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial DHFR) prioritizes derivatives for synthesis. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.